5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline
Description
Properties
IUPAC Name |
5-imidazo[1,2-a]pyridin-2-yl-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-5-6-11(8-12(10)15)13-9-17-7-3-2-4-14(17)16-13/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAYRINPFDQCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Aldehyde Synthesis :
GBB Reaction :
Challenges :
- Regioselectivity: Competing formylation at the 4-position of 2-methylaniline necessitates careful directing-group strategies.
- Yield: Reported GBB yields for analogous structures range from 65–85%.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura coupling offers a modular route by linking pre-formed imidazo[1,2-a]pyridine halides with boronic acid derivatives of 2-methylaniline.
Halogenated Imidazo[1,2-a]pyridine Synthesis
Boronic Acid Preparation
Coupling Reaction
- React 2-bromoimidazo[1,2-a]pyridine with 2-methyl-5-boronoaniline using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (80°C, 12 h).
- Typical yields for analogous Suzuki couplings: 70–90%.
Table 1 : Comparison of Cross-Coupling Conditions
| Halogen (X) | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Br | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 78 |
| I | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/EtOH | 85 |
Post-Synthetic Functionalization
Nitro Reduction Strategy
Nitro Intermediate Synthesis :
Nitro Reduction :
Molecular Iodine-Catalyzed Cyclization
A three-component method adapted from employs:
- 2-Aminopyridine
- 5-Acetyl-2-methylaniline (synthesized via Friedel-Crafts acylation)
- Dimedone
Procedure :
- React 5-acetyl-2-methylaniline (1 mmol), 2-aminopyridine (1 mmol), and dimedone (1 mmol) with 20 mol% I₂ in H₂O under ultrasonication (30 min, rt).
- Mechanism involves Knoevenagel condensation, aza-Michael addition, and cyclodehydration.
- Yield: 72–88% for analogous substrates.
Advantages :
- Avoids transition metals.
- Aqueous medium enhances sustainability.
Comparative Analysis of Methods
Table 2 : Synthetic Route Evaluation
| Method | Steps | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| GBB Multicomponent | 3 | 65–85 | High | Moderate |
| Suzuki Coupling | 4 | 70–90 | High | High |
| Nitro Reduction | 5 | 50–65 | Medium | Low |
| I₂-Catalyzed Cyclization | 2 | 72–88 | High | High |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich imidazo[1,2-a]pyridine ring and aniline moiety facilitate electrophilic substitutions:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to yield nitro derivatives at the C3 position of the imidazo ring.
-
Sulfonation : Forms sulfonated products using fuming H₂SO₄ under reflux.
-
Halogenation : Undergoes bromination with Br₂/FeBr₃, preferentially substituting at the para position of the aniline group .
Example Reaction Conditions :
| Reaction Type | Reagents/Conditions | Position | Yield | Characterization |
|---|---|---|---|---|
| Nitration | HNO₃ (1 eq), H₂SO₄, 0°C | C3 | 68% | ¹H NMR, IR |
| Bromination | Br₂ (1.2 eq), FeBr₃, RT | Aniline para | 75% | LC-MS, ¹³C NMR |
Transition-Metal-Catalyzed Coupling
The aniline group participates in cross-coupling reactions:
-
Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂/Xantphos (yields: 60–85%) .
-
Suzuki–Miyaura Coupling : Reacts with boronic acids under Pd(PPh₃)₄ catalysis (70–90% yield) .
Key Catalytic Systems :
| Catalyst | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | 4-Bromotoluene | Biaryl amine | 82% | |
| Pd(PPh₃)₄ | Phenylboronic acid | 2-Methyl-5-(imidazo[1,2-a]pyridin-2-yl)biphenyl | 88% |
Oxidative Transformations
The methylaniline group undergoes oxidation:
-
Oxidation to Nitro : H₂O₂/FeCl₃ converts –NH₂ to –NO₂ (60% yield) .
-
Formation of Schiff Bases : Reacts with aldehydes (e.g., benzaldehyde) under aerobic conditions .
Mechanistic Insight :
-
Oxidative coupling with aldehydes proceeds via a radical pathway in the presence of I₂ or CuI .
-
Confirmed by ESR studies showing TEMPO-trapped intermediates .
Multicomponent Reactions (MCRs)
Participates in MCRs to synthesize complex heterocycles:
-
I₂-Catalyzed Three-Component Reaction : With acetophenones and dimedone under ultrasonication (up to 96% yield) .
-
Aza-Friedel–Crafts Alkylation : Y(OTf)₃-catalyzed reaction with aldehydes/amines for C3-alkylation (70–92% yield) .
Optimized Protocol :
| Components | Catalyst | Conditions | Yield | Application |
|---|---|---|---|---|
| Aldehyde, Dimedone | I₂ (20 mol%) | H₂O, ultrasound, RT | 96% | Antifungal agents |
| Aldehyde, Piperidine | Y(OTf)₃ (10 mol%) | CH₃CN, 80°C | 88% | CNS-targeted drugs |
Condensation and Cyclization
-
Imine Formation : Reacts with ketones (e.g., cyclohexanone) to form stable imines (confirmed by FT-IR at 1625 cm⁻¹) .
-
Heterocyclization : Forms tricyclic structures with α-haloketones under solvent-free microwave conditions .
Reaction Scope :
| Partner | Conditions | Product | Yield |
|---|---|---|---|
| α-Bromoacetophenone | MW, 150°C | Imidazo[1,2-a]pyridine-fused quinoline | 78% |
| Glyoxal | H₂O, RT | Bis-imidazo[1,2-a]pyridine | 65% |
Functional Group Transformations
-
Acylation : Acetylated with Ac₂O/pyridine (90% yield).
-
Diazotization : Forms diazonium salts with NaNO₂/HCl, used in azo coupling .
Analytical Data :
-
¹H NMR (acetylated product): δ 2.35 (s, 3H, CH₃), 8.12 (s, 1H, imidazo-H).
Mechanistic Studies
Scientific Research Applications
Biological Activities
Anticancer Properties
The imidazo[1,2-a]pyridine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study reported that certain imidazo[1,2-a]pyridine derivatives demonstrated potent inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.006 μM . Additionally, compounds derived from this scaffold have shown promising results against breast cancer cell lines, outperforming established drugs like sorafenib .
Antimicrobial Activity
5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline also exhibits notable antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The MIC values for these compounds ranged from 1 to 16 μg/mL, indicating strong antibacterial activity . Furthermore, some derivatives have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger .
Antiviral Activity
Recent studies have explored the antiviral potential of imidazo[1,2-a]pyridine derivatives against viruses such as SARS-CoV and SARS-CoV-2. Certain compounds within this class have demonstrated IC50 values as low as 21 nM against the main protease of these viruses . This positions them as potential candidates for the development of antiviral therapeutics.
Synthetic Methodologies
The synthesis of 5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline and its derivatives employs various innovative techniques. These include:
- Copper-Catalyzed Reactions: A method involving copper catalysis allows for the rapid synthesis of imidazo[1,2-a]pyridines from readily available starting materials under environmentally friendly conditions .
- Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation to facilitate the formation of imidazo[1,2-a]pyridine derivatives .
- Electrochemical Methods: Recent advancements include electrochemical oxidative reactions that provide regioselective synthesis pathways for functionalized imidazo[1,2-a]pyridines .
Therapeutic Significance
The therapeutic significance of 5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline extends beyond its anticancer and antimicrobial properties. Its ability to inhibit critical biological targets makes it a valuable candidate in drug discovery:
- Inhibition of Kinases: Several studies have highlighted the ability of imidazo[1,2-a]pyridine derivatives to inhibit kinases involved in cancer progression and resistance mechanisms .
- Potential in Treating Drug Resistance: The compound's efficacy against multidrug-resistant strains of Mycobacterium tuberculosis suggests its potential role in overcoming resistance in infectious diseases .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Core Structural Variations
(a) Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine
- Target Compound : Contains an imidazo[1,2-a]pyridine core (one nitrogen atom in the pyridine ring).
- Analog () : Replaces pyridine with pyrimidine (two nitrogen atoms), forming (5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)amine .
(b) Substituent Analysis
- Key Differences: Target vs. : The carboxylate ester in ’s compound may enhance reactivity in synthesis (e.g., as a leaving group) . Target vs. : Fluorine in IP-1’s 4-fluorophenyl group improves antimicrobial activity by increasing electronegativity and membrane penetration . Target vs.
Structural and Crystallographic Insights
Biological Activity
5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline is a heterocyclic compound characterized by its unique imidazo[1,2-a]pyridine core fused with an aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
Chemical Structure and Properties
The molecular formula for 5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline is C12H12N4, with a molecular weight of approximately 223.27 g/mol. The compound's structure allows for various chemical interactions, making it a versatile candidate for biological activity assessments.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, primarily enzymes involved in crucial biochemical pathways. Compounds with similar structures have been shown to interact with targets such as IKK-ɛ and TBK1, which are involved in inflammatory responses and immune system regulation. The inhibition or enhancement of these enzymes can lead to significant changes in cellular processes, particularly those associated with NF-kappaB signaling pathways, which play a critical role in inflammation and cell survival .
Biological Activities
Research has identified several potential biological activities associated with 5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline, including:
- Anticancer Properties : Studies indicate that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, related compounds have shown effectiveness against various cancer cell lines, suggesting that this compound may share similar properties .
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial effects. Its structural similarity to other known antimicrobial agents suggests it may inhibit the growth of bacteria and fungi .
- Anti-inflammatory Effects : Given its influence on NF-kappaB pathways, this compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Research Findings and Case Studies
Recent studies have further elucidated the biological activities of imidazo[1,2-a]pyridine derivatives:
-
Anticancer Activity : A study highlighted the synthesis of various imidazo[1,2-a]pyridine analogs that demonstrated potent antiproliferative effects against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
Compound IC50 (μM) Cancer Cell Line Compound A 52 MCF-7 Compound B 74 MDA-MB-231 - Antimicrobial Studies : Another investigation focused on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. These compounds were tested against various bacterial strains, showing promising results in inhibiting bacterial growth .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold significantly influenced biological activity. For example, substituents at the 3-position were critical for enhancing anticancer efficacy while maintaining low toxicity profiles .
Q & A
Q. What are the established synthetic routes for 5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline?
The synthesis typically involves coupling reactions between substituted pyridines and aniline derivatives. Key methods include:
- Condensation reactions : Using 2-aminopyridine derivatives with α-haloketones or α-bromoesters under reflux in ethanol, followed by pH adjustment with KHCO₃ to precipitate intermediates .
- Two-step protocols : Starting from N-(prop-2-yn-1-yl)pyridin-2-amines, cyclization via gold or copper catalysis forms the imidazo[1,2-a]pyridine core, followed by functionalization of the aniline group .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30–60 minutes) and improves yields by 15–20% compared to conventional heating .
Table 1 : Representative Yields and Conditions
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Reflux (ethanol/KHCO₃) | None | 52–65 | |
| Two-step cyclization | AuCl₃/MeCN | 70–85 | |
| Microwave (diglyme) | None | 78–82 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.1–8.5 ppm) and methyl/aniline groups (δ 2.3–2.6 ppm for CH₃; δ 4.8–5.2 ppm for NH₂) .
- HRMS : Confirms molecular weight (C₁₄H₁₂N₃ requires m/z 222.1026) .
- X-ray crystallography : Resolves planarity of the imidazo[1,2-a]pyridine core (dihedral angles <5° with substituents) .
Q. What biological activities are reported for structurally related imidazo[1,2-a]pyridines?
- Antimicrobial : 3-Substituted analogs show MIC values of 2–8 µg/mL against S. aureus .
- Anticancer : Derivatives inhibit HIF-1α (IC₅₀: 0.8–1.2 µM) and exhibit cytotoxicity in HeLa cells (IC₅₀: 4.5 µM) .
- Acetylcholinesterase inhibition : Analogous compounds (e.g., 4-(imidazo[1,2-a]pyridin-2-yl)phenyl benzoate) show IC₅₀ values of 12 nM .
Advanced Research Questions
Q. How can computational methods optimize synthesis and activity?
- DFT studies : Predict regioselectivity in cyclization steps (e.g., N1 vs. N3 attack) and identify transition states with energy barriers <25 kcal/mol .
- Molecular docking : Models interactions with biological targets (e.g., acetylcholinesterase: binding energy −9.2 kcal/mol) .
- Machine learning : Predicts reaction yields (±5% accuracy) using descriptors like electrophilicity index and solvent polarity .
Q. What structural features govern pharmacological activity?
- Aniline substitution : Electron-donating groups (e.g., -CH₃ at position 2) enhance membrane permeability (logP: 2.8 vs. 1.9 for unsubstituted analogs) .
- Imidazo[1,2-a]pyridine core : Planarity and π-stacking with aromatic residues (e.g., Trp286 in acetylcholinesterase) improve binding affinity .
- Halogenation : Bromine at position 6 increases anticancer activity (IC₅₀: 3.1 µM vs. 8.7 µM for non-halogenated) .
Q. What challenges arise in achieving regioselectivity during synthesis?
- Competitive cyclization pathways : Use of bulky directing groups (e.g., tert-butyl) or Pd-catalyzed C-H activation minimizes byproducts (<10%) .
- Solvent effects : Polar aprotic solvents (DMF, diglyme) favor N1-attack (80:20 selectivity) over protic solvents (60:40) .
- Catalyst choice : Au(I) catalysts improve regioselectivity to >95% for imidazo[1,2-a]pyridine formation vs. other isomers .
Q. How do crystallographic data inform reactivity and formulation?
- Hydrogen-bond networks : Intermolecular C–H⋯O/N bonds stabilize crystal packing (bond lengths: 2.1–2.4 Å), influencing solubility and polymorphism .
- Torsional angles : Substituents on the aniline ring (e.g., -CH₃) induce torsional strain (<10°), affecting conformational flexibility in solution .
Table 2 : Key Structure–Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
